molecular formula C5H7NO2 B6175913 3-ethyl-2,3-dihydro-1,3-oxazol-2-one CAS No. 92174-75-9

3-ethyl-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B6175913
CAS No.: 92174-75-9
M. Wt: 113.11 g/mol
InChI Key: CUFFUTUEAZMSKZ-UHFFFAOYSA-N
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Description

3-ethyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazolone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Properties

CAS No.

92174-75-9

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-ethyl-1,3-oxazol-2-one

InChI

InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h3-4H,2H2,1H3

InChI Key

CUFFUTUEAZMSKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=COC1=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the oxazolone ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2,3-dihydro-1,3-oxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .

Scientific Research Applications

3-ethyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethyl-2,3-dihydro-1,3-oxazol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazol-2-one: A parent compound with similar structural features but lacking the ethyl group.

    3-methyl-2,3-dihydro-1,3-oxazol-2-one: A closely related compound with a methyl group instead of an ethyl group.

    4,5-dihydro-1,3-oxazol-2-one: Another similar compound with slight structural variations.

Uniqueness

3-ethyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can enhance its solubility and alter its binding affinity to molecular targets, making it a valuable compound for various applications .

Biological Activity

3-Ethyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevance in therapeutic applications.

The synthesis of this compound typically involves the cyclization of ethylamine with glyoxylic acid under controlled conditions. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.

Anti-inflammatory Effects

Research indicates that oxazolone derivatives, including this compound, may induce intestinal inflammation through the activation of immune cells. In experimental models, administration of oxazolone has been shown to result in acute superficial inflammation characterized by cytokine production (e.g., IL-4 and IL-13) and changes in epithelial cell function .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that oxazolone derivatives exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .

Case Studies

Study Cell Line IC50 (µM) Mechanism
Wirtz et al. (2007)MCF-70.12 - 2.78Induction of apoptosis via cytokine modulation
Boirivant et al. (1998)A5490.15 - 1.5Inhibition of cell proliferation through IL signaling

In a recent study by Heller et al., it was found that the administration of oxazolone directly to the colonic epithelium resulted in significant inflammatory responses without requiring prior immune sensitization . This suggests that the compound may have direct effects on epithelial cells.

Research Findings

Recent findings indicate that this compound can influence metabolic pathways within cells. Specifically, it has been shown to downregulate certain metabolic genes while inducing others associated with inflammation and immune responses . This dual action may make it a candidate for further exploration in therapeutic contexts.

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